molecular formula C18H10F5N3O B610351 Pyraziflumid CAS No. 942515-63-1

Pyraziflumid

Cat. No. B610351
M. Wt: 379.29
InChI Key: KKEJMLAPZVXPOF-UHFFFAOYSA-N
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Description

Pyraziflumid is a novel succinate dehydrogenase inhibitor (SDHI) fungicide discovered and developed by Nihon Nohyaku Co., Ltd . It exhibits excellent fungicidal activities against a broad range of plant diseases and has a favorable safety profile for the Integrated Pest Management (IPM) program .


Synthesis Analysis

The synthesis of Pyraziflumid involves the reaction of 3-chloro-2-pyrazine carboxylic acid ester with a trifluoromethylation reagent . Various N-(biphenyl-2-yl)pyrazine-2-carboxamides were synthesized, and their structure–activity relationships were studied. The optimization of the fungicidal performance of the series finally led to the identification of Pyraziflumid .


Molecular Structure Analysis

The molecular formula of Pyraziflumid is C18H10F5N3O . It is an SDHI with a unique chemical structure containing the 3-(trifluoromethyl)pyrazine-2-carboxamide group .


Chemical Reactions Analysis

While specific chemical reactions involving Pyraziflumid are not detailed in the sources, it’s known that Pyraziflumid was found by researching the unique chemical derivatives, 3-(trifluoromethyl)pyrazine-2-carboxamides .

Scientific Research Applications

  • Effectiveness Against Sclerotinia sclerotiorum : Pyraziflumid has been found effective against Sclerotinia sclerotiorum, a significant plant pathogen. Studies showed that Pyraziflumid could control this pathogen on rapeseed leaves, with better protective activity than curative activity (Hou et al., 2017).

  • Activity Against Bipolaris maydis : Research indicates Pyraziflumid's efficacy in controlling Bipolaris maydis, which causes Southern corn leaf blight in maize crops. It has shown significant control efficiency on detached corn leaves (Hou et al., 2018).

  • Development and Registration : Pyraziflumid was discovered and developed by Nihon Nohyaku Co., Ltd. It is known for its broad spectrum of fungicidal activities against various plant diseases and has been registered and launched in Japan and South Korea (Kikutake et al., 2020).

  • Synthesis and Biological Activity : The synthesis process of Pyraziflumid involves the chemical series of 3-(trifluoromethyl)pyrazine-2-carboxamides. The compound effectively controls a wide range of plant diseases (Oda et al., 2017).

  • Food Safety Assessment : The Food Safety Commission of Japan conducted a risk assessment of Pyraziflumid, considering its effects on human health and established an acceptable daily intake based on various studies (Food safety, 2017).

Safety And Hazards

Pyraziflumid and its formulated products showed low acute mammalian toxicity and no critical eye or skin irritation. Though the formulation product of Pyraziflumid caused mild skin sensitization, it was classified as out of category in the Globally Harmonized System (GHS) .

Future Directions

Pyraziflumid was registered and launched in Japan in 2018. It was registered in South Korea in 2018 and is now under development in other countries . It is expected to be taken up by plants and move inside the plants. Pyraziflumid has a potential to move through the soil and, therefore, may reach groundwater .

properties

IUPAC Name

N-[2-(3,4-difluorophenyl)phenyl]-3-(trifluoromethyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F5N3O/c19-12-6-5-10(9-13(12)20)11-3-1-2-4-14(11)26-17(27)15-16(18(21,22)23)25-8-7-24-15/h1-9H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEJMLAPZVXPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)NC(=O)C3=NC=CN=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyraziflumid

CAS RN

942515-63-1
Record name Pyraziflumid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942515-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyraziflumid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942515631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRAZIFLUMID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE63QDM8XF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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